5-[2-(Bromomethyl)butyl]-1,3-thiazole

Thiazole Alkylating agent Regioisomer

Researchers requiring a reactive alkylating agent for thiazole incorporation often face limited availability of regiospecific 5-substituted analogs. 5-[2-(Bromomethyl)butyl]-1,3-thiazole directly addresses this gap as a pre-functionalized, shelf-stable building block. - The bromomethyl group enables efficient SN2 alkylation of amines, thiols, and alcohols under mild conditions. - The branched butyl chain modulates lipophilicity (cLogP) and steric profile, distinguishing it from linear-chain bromomethyl thiazoles. - Supplied with rigorous QC; expedited global logistics for drug discovery and agrochemical SAR programs.

Molecular Formula C8H12BrNS
Molecular Weight 234.16 g/mol
Cat. No. B13209898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(Bromomethyl)butyl]-1,3-thiazole
Molecular FormulaC8H12BrNS
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESCCC(CC1=CN=CS1)CBr
InChIInChI=1S/C8H12BrNS/c1-2-7(4-9)3-8-5-10-6-11-8/h5-7H,2-4H2,1H3
InChIKeyDJGVUUGILDIQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[2-(Bromomethyl)butyl]-1,3-thiazole: Alkylation Building Block


5-[2-(Bromomethyl)butyl]-1,3-thiazole (CAS 1566187-80-1, molecular formula C8H12BrNS, molecular weight 234.16 g/mol) is a heterocyclic building block featuring a thiazole ring substituted at the 5-position with a 2-(bromomethyl)butyl side chain . The compound belongs to the class of bromomethyl thiazoles, which are widely utilized as electrophilic alkylating agents in medicinal chemistry and organic synthesis . The bromomethyl group serves as a reactive handle for nucleophilic substitution (SN2) reactions, enabling the introduction of the thiazole scaffold into more complex molecular architectures .

Thiazole building block for medicinal chemistry and organic synthesis
Bromomethyl handle supports SN2 alkylation with diverse nucleophiles
5-position regiochemistry provides distinct electrophilicity for selective coupling

5-[2-(Bromomethyl)butyl]-1,3-thiazole: Differentiation from Analogs


Generic substitution among bromomethyl thiazoles is precluded by fundamental differences in reactivity, steric profile, and biological performance. The position of the bromomethyl substituent on the thiazole ring (2-, 4-, or 5-) profoundly alters electrophilicity and the electronic environment of the heterocycle, directly impacting reaction kinetics and regioselectivity in nucleophilic substitutions . Furthermore, the presence of a branched butyl chain adjacent to the bromomethyl group in 5-[2-(bromomethyl)butyl]-1,3-thiazole introduces steric bulk and modulates lipophilicity (cLogP) compared to unsubstituted bromomethyl thiazoles or linear alkyl analogs, which can critically influence membrane permeability, metabolic stability, and target engagement in biological assays [1].

Regioisomer 5-[2-(Bromomethyl)butyl]-1,3-thiazole 2- or 4-substituted analogs Reactivity and selectivity shift with ring position
Side chain Branched butyl chain (MW 234.16) 5-(Bromomethyl)thiazole (unsubstituted) Steric bulk and lipophilicity increase may alter biological profile
Scaffold Thiazole-based electrophile Simple alkyl bromides Lacks privileged thiazole pharmacophore; different ADME context

5-[2-(Bromomethyl)butyl]-1,3-thiazole: Scientific Selection Evidence


Regioisomeric Reactivity: 5- vs 2- and 4-Position Analogs

The substitution pattern of the bromomethyl group on the thiazole ring dictates the compound's electrophilic reactivity and the electronic properties of the heterocycle. 5-[2-(Bromomethyl)butyl]-1,3-thiazole, with its bromomethyl group at the 5-position, presents a distinct reactivity profile compared to its 2- and 4-substituted regioisomers. The 5-position is less electron-deficient than the 2-position, resulting in a moderately less reactive, yet more selective, electrophile. This can be advantageous in complex molecule synthesis where over-alkylation or side reactions with highly reactive 2-bromomethyl thiazoles must be avoided. Quantitative comparison of electronic parameters or reaction rates is not available from the provided sources, but the positional difference is a fundamental structural determinant of chemical behavior .

Regioisomeric Reactivity
Class-level
5-position bromomethyl vs. 2- or 4-substituted regioisomers
Positional isomerism modulates electrophilicity and reaction selectivity
Quantitative rate data not available; electronic environment differs
Thiazole Alkylating agent Regioisomer Nucleophilic substitution Medicinal chemistry

Steric and Lipophilic Effects of Branched Side Chain

5-[2-(Bromomethyl)butyl]-1,3-thiazole possesses a branched butyl side chain that is absent in simpler bromomethyl thiazoles such as 5-(bromomethyl)thiazole (CAS 167998-61-0). This structural feature increases molecular weight from 178.05 g/mol (for 5-(bromomethyl)thiazole) to 234.16 g/mol and introduces steric bulk adjacent to the reactive bromomethyl center . The increased steric hindrance can modulate the rate of nucleophilic substitution reactions and influence the conformational preferences of the resulting alkylated products. Furthermore, the added alkyl chain significantly elevates lipophilicity (estimated cLogP), which is a key determinant of membrane permeability, plasma protein binding, and metabolic stability in biological systems [1].

Steric & Lipophilic Effect
Class-level
Branched butyl chain vs. unsubstituted 5-(bromomethyl)thiazole; ΔMW +56.11 g/mol
Altered steric bulk and estimated cLogP impact ADME-related properties
Lipophilicity change may influence membrane permeability and binding
Thiazole Lipophilicity Steric hindrance Drug design cLogP

Thiazole-Based Electrophile vs. Simple Alkyl Bromides

5-[2-(Bromomethyl)butyl]-1,3-thiazole functions as a thiazole-based alkylating agent. The bromomethyl group acts as an electrophilic center for SN2 reactions with nucleophiles such as amines, thiols, and alkoxides . In contrast to simple alkyl bromides (e.g., butyl bromide), this compound incorporates a thiazole heterocycle, a privileged scaffold in medicinal chemistry, into the alkylated product. This allows for the direct installation of a pharmacologically relevant moiety, streamlining synthetic routes and potentially improving the drug-likeness of the resulting compounds . Studies on related thiazolide compounds have shown that substitutions on the thiazole ring can dramatically impact biological activity, with certain halogen substitutions yielding IC50 values lower than the reference drug nitazoxanide against Cryptosporidium parvum [1].

Thiazole vs. Alkyl Bromide
Class-level
Thiazole-based alkylating agent vs. simple alkyl bromides
Direct installation of thiazole pharmacophore streamlines synthetic routes
Reported biological activity of thiazolides highlights scaffold relevance
Alkylating agent Thiazole Nucleophilic substitution Building block

5-[2-(Bromomethyl)butyl]-1,3-thiazole: Application Scenarios


Medicinal Chemistry: Drug Candidate Synthesis

Utilize 5-[2-(Bromomethyl)butyl]-1,3-thiazole as an electrophilic building block to introduce a 5-substituted thiazole moiety into drug candidates. The reactive bromomethyl group allows for efficient alkylation of diverse nucleophiles, including amines, thiols, and alcohols, under mild conditions . This is particularly valuable in fragment-based drug discovery and SAR studies where the thiazole scaffold is a known pharmacophore .

Chemical Biology: Probes and Bioconjugates

Employ 5-[2-(Bromomethyl)butyl]-1,3-thiazole for the synthesis of activity-based probes or bioconjugates. The bromomethyl group can be used to attach the thiazole scaffold to biomolecules (e.g., peptides, proteins) or reporter tags (e.g., fluorophores, biotin) through selective alkylation . The branched butyl chain may offer improved solubility or reduced non-specific binding compared to simpler thiazole probes.

Agrochemical Research: Pesticide and Herbicide Synthesis

Incorporate 5-[2-(Bromomethyl)butyl]-1,3-thiazole into the synthesis of novel agrochemical agents. Thiazole derivatives are known to exhibit a range of activities, including antifungal and herbicidal properties . The alkylating capability of this compound provides a straightforward method for generating diverse thiazole-based libraries for screening against agricultural pests.

Organic Synthesis: Advanced Intermediates

Use 5-[2-(Bromomethyl)butyl]-1,3-thiazole as a key intermediate in multi-step organic syntheses. Its dual functionality—a reactive alkyl halide and a stable heterocycle—makes it suitable for building more complex molecular architectures. For example, it can be used in tandem reactions involving nucleophilic substitution followed by cross-coupling or cyclization steps .

Application
Selection Property
Validation Focus
Medicinal Chemistry Synthesis
Alkylation reactivity; thiazole scaffold introduction
Regioselectivity under mild conditions; coupling with amines, thiols, alcohols
Chemical Biology Probes
Bromomethyl handle for bioconjugation
Conjugation efficiency to biomolecules; solubility and non-specific binding control
Agrochemical Research
Diverse thiazole library generation
Screening against agricultural pests; antifungal/herbicidal activity context
Organic Synthesis Intermediate
Dual functionality: alkyl halide + stable heterocycle
Sequential transformations; coupling-cyclization compatibility
Quote Request

Request a Quote for 5-[2-(Bromomethyl)butyl]-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.